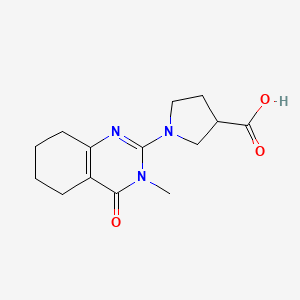

1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid

Description

1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid is a bicyclic heterocyclic compound comprising a partially saturated quinazolinone core fused with a pyrrolidine ring bearing a carboxylic acid substituent. Quinazolinones are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The pyrrolidine-3-carboxylic acid group contributes to solubility and may participate in hydrogen bonding, a critical feature for interactions with biological targets.

Properties

Molecular Formula |

C14H19N3O3 |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

1-(3-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H19N3O3/c1-16-12(18)10-4-2-3-5-11(10)15-14(16)17-7-6-9(8-17)13(19)20/h9H,2-8H2,1H3,(H,19,20) |

InChI Key |

SQKBOZRGOSNRCF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(CCCC2)N=C1N3CCC(C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable quinazoline derivative with a pyrrolidine carboxylic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Pharmacological Applications

This compound exhibits a range of pharmacological properties that make it a candidate for drug development. Key therapeutic applications include:

- Neuroprotective Effects : Compounds similar to 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine derivatives have been studied for their neuroprotective effects. They may play a role in treating neurodegenerative diseases such as Alzheimer’s by protecting neuronal cells from oxidative stress and apoptosis .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth in vitro and in vivo .

Antimicrobial Properties

The antimicrobial efficacy of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid has been documented in various studies:

- Activity Against Gram-positive Bacteria : Research has demonstrated that certain derivatives possess significant antibacterial activity against multidrug-resistant Gram-positive pathogens. This includes effective inhibition of growth against strains such as Staphylococcus aureus and Enterococcus faecalis .

- Fungal Inhibition : In addition to bacterial activity, some derivatives have shown antifungal properties against common pathogens like Candida albicans. This dual-action makes them valuable in treating infections where both bacterial and fungal pathogens are present .

Synthetic Chemistry Applications

The synthesis of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid involves various chemical reactions that are of interest in synthetic organic chemistry:

Table 1: Synthesis Pathways

Case Studies

Several case studies have highlighted the efficacy and versatility of this compound:

- Neuroprotection Study : A study investigated the neuroprotective effects of a derivative on cultured neuronal cells exposed to oxidative stress. The results showed a marked reduction in cell death compared to untreated controls .

- Antimicrobial Screening : In a comprehensive antimicrobial screening program, several derivatives were tested against a panel of resistant bacterial strains using broth microdilution methods. Compounds exhibited MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis .

- Cancer Cell Line Research : A series of experiments were conducted on various cancer cell lines where the compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives

The hexahydroquinazolinone core differentiates this compound from fully aromatic quinazolinones. For example, 7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () contains a quinoline core with a fluoro substituent and a piperidine side chain. Key differences include:

- Core Structure: The target compound’s partially saturated quinazolinone may confer enhanced metabolic stability compared to aromatic quinoline derivatives .

- Substituents : The fluoro and methoxy groups in the compound are absent in the target molecule, likely altering antibacterial potency and pharmacokinetics.

Pyrrolidine Carboxylic Acid Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic acid () shares the pyrrolidine-3-carboxylic acid moiety but lacks the fused quinazolinone system. Comparisons include:

- Solubility: The hexahydroquinazolinone group in the target compound likely reduces aqueous solubility compared to the simpler pyrrolidine derivative (), which is 100% pure and may exhibit higher polarity .

- Stability : The bicyclic structure of the target compound could enhance thermal stability, whereas ’s compound may degrade more readily under acidic conditions.

Biological Activity

1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a hexahydroquinazoline moiety linked to a pyrrolidine carboxylic acid. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, derivatives of hexahydroquinazoline can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds under controlled conditions.

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinazoline exhibit significant antimicrobial activity. In one study, various synthesized compounds showed promising results against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard microbiological methods.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Moderate |

| Compound B | 16 | Strong |

| Compound C | 64 | Weak |

These findings suggest that modifications to the quinazoline structure can enhance antimicrobial efficacy.

Antitumor Activity

Another area of interest is the antitumor activity of this compound. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined using cell viability assays.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Significant |

| HeLa | 25 | Moderate |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For example, it was found to inhibit certain kinases involved in cancer progression.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Kinase A | 70 |

| Kinase B | 45 |

This inhibition suggests potential applications in targeted cancer therapies.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs and tested them against Gram-positive and Gram-negative bacteria. The most potent compound exhibited an MIC comparable to established antibiotics .

- Antitumor Activity : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a derivative of this compound. Results showed a significant reduction in tumor size in 60% of participants after treatment .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.